CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL-
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Overview
Description
CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL- is a specialized organic compound with a unique structure that includes a cyclopropane ring, an ethoxycarbonyl group, and a dimethyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL- typically involves the reaction of cyclopropanecarboxylic acid with ethyl chloroformate and a suitable amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Formation of the intermediate: Cyclopropanecarboxylic acid reacts with ethyl chloroformate to form an ethoxycarbonyl intermediate.
Amidation: The intermediate then reacts with a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL- exerts its effects involves interactions with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Lacks the ethoxycarbonyl and dimethyl groups, making it less versatile in certain applications.
Cyclopropylcarboxylic acid: Similar structure but without the ethoxycarbonyl group.
Cyclopropanecarbonyl chloride: Contains a carbonyl chloride group instead of the ethoxycarbonyl group.
Uniqueness
CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL- is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
159279-74-0 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(ethoxycarbonylamino)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-4-14-7(13)10-9(6(11)12)5-8(9,2)3/h4-5H2,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
RLVICSYARRNXGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1(CC1(C)C)C(=O)O |
Canonical SMILES |
CCOC(=O)NC1(CC1(C)C)C(=O)O |
Synonyms |
Cyclopropanecarboxylic acid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
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